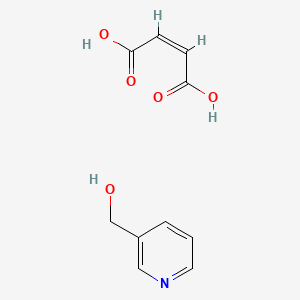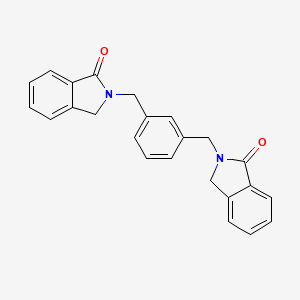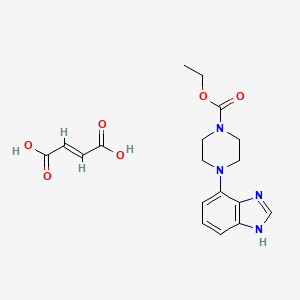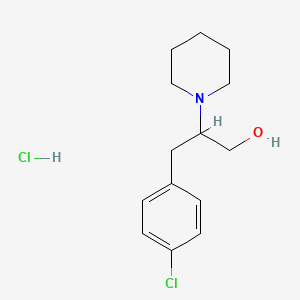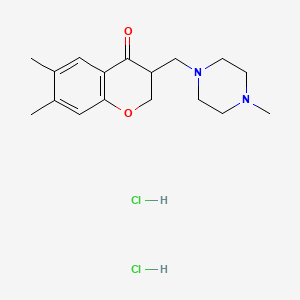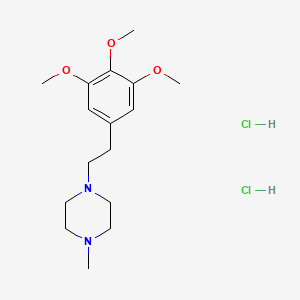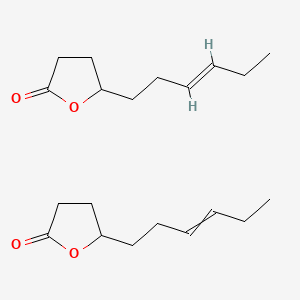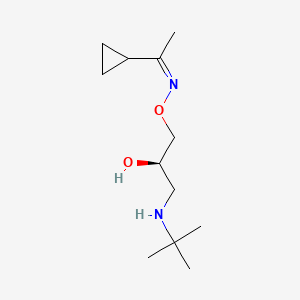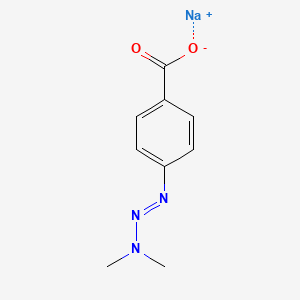
CBI0-277 sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CBI0-277 sodium, also known as benzoic acid, 4-(3,3-dimethyl-1-triazen-1-yl)-, sodium salt (1:1), is a chemical compound with the molecular formula C9H10N3O2.Na. It is a sodium salt derivative of benzoic acid and is known for its various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CBI0-277 sodium typically involves the reaction of benzoic acid with 3,3-dimethyl-1-triazen-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
CBI0-277 sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the triazenyl group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
CBI0-277 sodium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of CBI0-277 sodium involves its interaction with molecular targets such as enzymes and receptors. The triazenyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium stibogluconate: A pentavalent antimony compound used in the treatment of leishmaniasis.
Sodium bicarbonate: Commonly used as a pH buffering agent and in the treatment of metabolic acidosis.
Sodium chloride: Widely used as an electrolyte replenisher and in various industrial applications.
Uniqueness of CBI0-277 Sodium
This compound is unique due to its specific triazenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research in organic synthesis, biochemistry, and pharmacology .
Propriétés
Numéro CAS |
49638-52-0 |
|---|---|
Formule moléculaire |
C9H10N3NaO2 |
Poids moléculaire |
215.18 g/mol |
Nom IUPAC |
sodium;4-(dimethylaminodiazenyl)benzoate |
InChI |
InChI=1S/C9H11N3O2.Na/c1-12(2)11-10-8-5-3-7(4-6-8)9(13)14;/h3-6H,1-2H3,(H,13,14);/q;+1/p-1 |
Clé InChI |
SWNDNXBIHUSKSV-UHFFFAOYSA-M |
SMILES canonique |
CN(C)N=NC1=CC=C(C=C1)C(=O)[O-].[Na+] |
Solubilité |
Water > 50 (mg/mL) Acetate buffer, pH 4 <1 (mg/mL) Carbonate buffer, pH 9 > 50 (mg/mL) 0.1NHCI 1 (mg/mL) Ethanol 16 (mg/mL) Methanol > 50 (mg/mL) Dimethyl acetamide < 1 (mg/mL) DMSO 3 (mg/mL) DMF 1 (mg/mL) Acetonitrile < 1 (mg/mL) Ethyl acetate < 1 (mg/mL) Chloroform < 1 (mg/mL) Toluene < 1 (mg/mL) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


